Chemical Properties of Amino(imino)methanesulfonic Acid (AIMSA)
Chemical Properties of Amino(imino)methanesulfonic Acid (AIMSA)
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary: The "Masked" Guanidine Transfer Agent
Amino(imino)methanesulfonic acid (AIMSA) (CAS: 1184-90-3) is a specialized organosulfur reagent primarily utilized in medicinal chemistry for guanylation —the installation of a guanidine moiety (
Critical Disambiguation: AIMSA is frequently confused with its precursor, Thiourea Dioxide (TDO) (Amino(imino)methanesulfinic acid).
-
TDO (
): A strong reducing agent used in textile bleaching. -
AIMSA (
): An electrophilic reagent used to synthesize guanidines (arginine mimetics).
This guide focuses on AIMSA as a tool for drug development, specifically for synthesizing guanidino-functionalized bioactive molecules (e.g., arginine analogues, antimicrobial agents, and protease inhibitors).
Part 1: Molecular Identity & Physicochemical Profile
AIMSA exists as a zwitterion in its solid state, contributing to its high melting point and specific solubility profile. It acts as an "activated" thiourea derivative where the sulfonic acid group serves as an excellent leaving group, activating the central carbon for nucleophilic attack.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | Amino(imino)methanesulfonic acid | Also known as Thiourea Trioxide or Formamidinesulfonic acid.[1] |
| CAS Number | 1184-90-3 | Distinct from TDO (CAS: 1758-73-2). |
| Formula | MW: 124.12 g/mol .[1][2] | |
| Structure | Exists as zwitterion: | |
| Appearance | White crystalline solid | Decomposes without melting at ~132–134°C. |
| Solubility | Water (Moderate), Methanol (Slight) | Insoluble in non-polar organic solvents (DCM, Hexane). |
| Acidity (pKa) | ~7.74 (Predicted) | Acts as a weak acid in solution; unstable in strong base. |
Part 2: Mechanistic Chemistry (The "Engine")
The utility of AIMSA lies in the electron-withdrawing power of the sulfonate group (
Reaction Pathway: From Thiourea to Guanidine
The synthesis of AIMSA typically involves the oxidation of Thiourea Dioxide (TDO) using Peracetic acid or Hydrogen Peroxide/Molybdate. Once formed, AIMSA reacts with primary or secondary amines via an addition-elimination mechanism.
Figure 1: The oxidative activation of thiourea to AIMSA and its subsequent reactivity as a guanylating agent.
Why Use AIMSA? (Expert Insight)
Compared to other guanylating agents like Cyanamide (
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Reactivity: It is often more reactive than S-methylisothioureas, allowing reactions to proceed at lower temperatures.
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Safety: It avoids the use of highly toxic methyl mercaptan (released by S-methylisothioureas) or explosive hazards associated with certain carbodiimides.
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Atom Economy: The leaving group is water-soluble sulfite/sulfate, simplifying purification.
Part 3: Synthetic Utility in Drug Development
In pharmaceutical research, the guanidine group is a critical pharmacophore, often serving as an arginine mimetic to interact with carboxylates or phosphate groups in receptor binding pockets (e.g., Integrin inhibitors, Protease inhibitors).
Key Transformations
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Direct Guanidylation: Conversion of primary amines to monosubstituted guanidines.
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Synthesis of Heterocycles: Reaction with anthranilates to form quinazolines.
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Peptidomimetics: Modification of lysine side chains to arginine analogues in peptide synthesis.
Part 4: Experimental Protocol
Protocol: Direct Guanidylation of a Primary Amine using AIMSA Standard Operating Procedure for converting an alkyl amine to a guanidine.
Reagents
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Substrate: Primary Amine (1.0 equiv)
-
Reagent: AIMSA (1.0 – 1.2 equiv)
-
Base: Potassium Carbonate (
) or Triethylamine ( ) (2.0 equiv) -
Solvent: Methanol/Water (3:1 ratio) or Acetonitrile/Water
Workflow Diagram
Figure 2: Step-by-step workflow for the guanidylation of amines using AIMSA.
Detailed Procedure
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Preparation: Dissolve 1.0 mmol of the target amine in 5 mL of Methanol/Water (3:1).
-
Basification: Add 2.0 mmol of
. The basic environment is crucial to deprotonate the amine, rendering it nucleophilic. -
Addition: Add 1.1 mmol of AIMSA solid slowly. Note: AIMSA is sparingly soluble but will dissolve as it reacts.
-
Monitoring: Stir at room temperature. Reaction progress can be monitored by TLC (ninhydrin stain will show the disappearance of the starting amine and appearance of the more polar guanidine).
-
Workup:
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Option A (Precipitation): If the product is hydrophobic, evaporate methanol and dilute with water to precipitate the guanidine base.
-
Option B (Salt Formation): Acidify with 1M HCl to form the Guanidinium chloride salt, then evaporate to dryness and recrystallize from EtOH/Ether.
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Part 5: Safety & Handling (E-E-A-T Critical)
AIMSA is a reactive electrophile and a derivative of thiourea. Its safety profile requires strict adherence to protocols.
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Toxicity: Thiourea derivatives are known to cause pulmonary edema and thyroid inhibition. While AIMSA is a metabolite, it should be treated as a potential toxicant.
-
Instability:
-
Thermal: Decomposes at ~130°C. Do not heat dry solids.
-
Chemical: In strong alkaline solutions (pH > 13), AIMSA can eliminate to form Cyanamide (
) or polymerize to Cyanoguanidine . Keep reaction pH between 8–10 for optimal guanylation.
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis leads to urea and sulfuric acid).
References
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Miller, A. E., & Bischoff, J. J. (1986).[3] A Facile Conversion of Amino Acids to Guanidino Acids.[3][4][5] Synthesis, 1986(09), 777-779. Link
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Kim, K., & Mosher, H. S. (1986). Guanidine derivatives from aminoiminomethanesulfonic acid.[2][3][4][6] The Journal of Organic Chemistry, 51(2), 181-185. Link
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Pan, F., & Pan, Z. S. (2006). A Facile Synthesis of Amino-Iminomethanesulfonic Acid. Synthetic Communications, 36(22), 3273-3278. Link
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9877361, Methanesulfonic acid, aminoimino-. Link
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Sigma-Aldrich. (2025). Aminoiminomethanesulfonic acid Product Specification. Link(Note: Representative link for reagent sourcing).
